2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide
Overview
Description
2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide is an organic compound with the molecular formula C10H12ClNO3S and a molecular weight of 261.73 g/mol . This compound is characterized by the presence of a chloro group, a methanesulfonyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methanesulfonylbenzylamine and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methanesulfonylbenzylamine is dissolved in an appropriate solvent like dichloromethane, followed by the addition of triethylamine. Chloroacetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions with appropriate modifications to ensure safety and efficiency. Continuous flow reactors and automated systems may be employed to optimize the reaction parameters and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acetamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex in ether solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the methanesulfonyl group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[(4-methylsulfonylphenyl)methyl]acetamide: Similar structure but with a methylsulfonyl group instead of a methanesulfonyl group.
2-chloro-N-[(4-nitrophenyl)methyl]acetamide: Contains a nitro group instead of a methanesulfonyl group.
2-chloro-N-[(4-aminophenyl)methyl]acetamide: Contains an amino group instead of a methanesulfonyl group.
Uniqueness
2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide is unique due to the presence of the methanesulfonyl group, which imparts specific chemical reactivity and biological activity
Properties
IUPAC Name |
2-chloro-N-[(4-methylsulfonylphenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-16(14,15)9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKKDTVGBFSBMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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